

# An In-depth Technical Guide to 2,3-Dimethylphenol: Structure, Isomerism, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

[Get Quote](#)

## Abstract

Dimethylphenols, commonly known as xylenols, are a critical class of aromatic organic compounds with wide-ranging applications in the chemical industry. This technical guide provides an in-depth examination of **2,3-dimethylphenol**, detailing its structural formula, physicochemical properties, synthesis, and applications. A core focus is placed on the isomeric landscape of dimethylphenols, offering a comparative analysis of all six constitutional isomers to elucidate the structure-property relationships that govern their utility. This document includes a detailed, field-proven experimental protocol for the synthesis of **2,3-dimethylphenol** and serves as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

## Introduction to Dimethylphenols (Xylenols)

Dimethylphenols ( $C_8H_{10}O$ ) are aromatic compounds consisting of a phenol ring substituted with two methyl groups.<sup>[1]</sup> There are six constitutional isomers, determined by the relative positions of the two methyl groups and the hydroxyl group on the benzene ring.<sup>[2]</sup> These compounds are significant industrial intermediates, traditionally extracted from coal tar but now primarily produced through synthetic routes like the methylation of phenol.<sup>[2]</sup> Their applications are diverse, ranging from the production of high-performance polymers and antioxidants to their use in disinfectants, solvents, fungicides, and pharmaceuticals.<sup>[3][4]</sup> The specific properties

and reactivity of each isomer are dictated by the substitution pattern, making a detailed understanding of their individual characteristics essential for targeted applications.

## In-Depth Analysis of 2,3-Dimethylphenol

**2,3-Dimethylphenol**, also known as 2,3-xylenol or vic-o-xylenol, is a key isomer valued in organic synthesis.<sup>[5][6]</sup> Its unique substitution pattern influences its reactivity and physical properties.

### Structural Formula and Identification

- IUPAC Name: **2,3-dimethylphenol**<sup>[6]</sup>
- CAS Number: 526-75-0<sup>[7]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>O<sup>[6]</sup>
- Molecular Weight: 122.16 g/mol <sup>[7]</sup>
- Synonyms: 2,3-Xylenol, 3-Hydroxy-o-xylene, vic.-o-Xylenol<sup>[7]</sup>
- Canonical SMILES: CC1=C(C(=CC=C1)O)C

### Physicochemical Properties

**2,3-Dimethylphenol** typically appears as a white to brown crystalline solid with a characteristic phenolic odor.<sup>[3][5]</sup> It is hygroscopic and slightly soluble in water, but freely soluble in organic solvents such as alcohol, ether, and benzene.<sup>[3][5]</sup>

### Synthesis and Reactivity

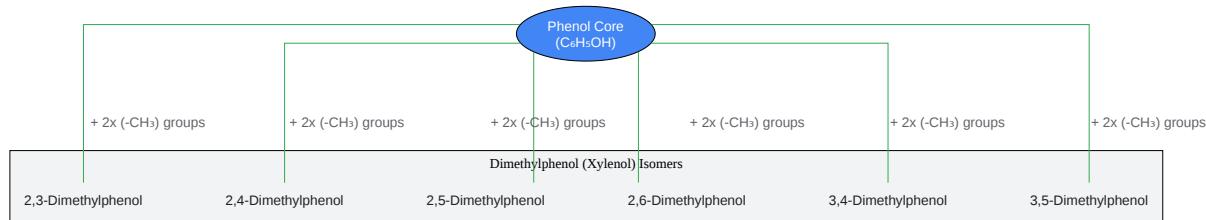
The primary industrial synthesis of **2,3-dimethylphenol** is achieved through the diazotization of 2,3-xylidine (2,3-dimethylaniline), followed by hydrolysis of the resulting diazonium salt.<sup>[5][8]</sup> This method provides a direct and reliable route to the target isomer.

From a reactivity standpoint, the hydroxyl group imparts weak acidity ( $pK_a \approx 10.5$ ).<sup>[9]</sup> The compound is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.<sup>[5]</sup> It is also known to be corrosive to steel, brass, and copper alloys.<sup>[5]</sup> The electron-

donating nature of the two methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution.

## Applications and Toxicological Profile

**2,3-Dimethylphenol** serves as a crucial intermediate in organic synthesis.[\[5\]](#) It is used as a hardener for industrial furan resins and as a raw material for specialized xylenol products and detergents.[\[5\]](#)


Toxicology: Like other phenols, **2,3-dimethylphenol** is toxic and corrosive.[\[10\]](#) Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[\[11\]](#) Inhalation may lead to chemical pneumonitis and pulmonary edema, while chronic exposure can risk damage to the liver and kidneys.[\[10\]](#)[\[11\]](#) It is classified as toxic if swallowed or in contact with skin.[\[9\]](#)

## The Isomeric Landscape of Dimethylphenols

The specific placement of the two methyl groups around the phenol ring gives rise to six distinct isomers, each with a unique set of properties.

## Structural Isomerism in Dimethylphenols

The six isomers are **2,3-dimethylphenol**, 2,4-dimethylphenol, 2,5-dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol. Their structural relationships are visualized below. The causality behind their differing properties lies in steric and electronic effects. For instance, methyl groups ortho to the hydroxyl group (as in 2,6-dimethylphenol) create steric hindrance, which can alter reactivity and intermolecular hydrogen bonding.



[Click to download full resolution via product page](#)

Caption: Isomeric relationships of the six dimethylphenols.

## Comparative Analysis of Physicochemical Properties

The variance in melting and boiling points among isomers is a direct consequence of their molecular symmetry and capacity for intermolecular hydrogen bonding. For example, the high melting point of 3,5-dimethylphenol relative to other isomers can be attributed to its molecular symmetry, which allows for more efficient packing in the crystal lattice. Steric hindrance in 2,6-dimethylphenol affects the hydrogen bonding of the hydroxyl group, influencing its boiling point and acidity.

| Property         | 2,3-Dimethylphenol         | 2,4-Dimethylphenol            | 2,5-Dimethylphenol          | 2,6-Dimethylphenol     | 3,4-Dimethylphenol              | 3,5-Dimethylphenol    |
|------------------|----------------------------|-------------------------------|-----------------------------|------------------------|---------------------------------|-----------------------|
| CAS Number       | 526-75-0[7]                | 105-67-9[12]                  | 95-87-4[1]                  | 576-26-1[13]           | 95-65-8[7]                      | 108-68-9[14]          |
| Melting Point    | 70-73 °C[7]                | 22-23 °C                      | 75-77 °C[15]                | 43-45 °C[13]           | 65-68 °C[7]                     | 61-64 °C[14]          |
| Boiling Point    | 217 °C[7]                  | 211-212 °C                    | 212 °C[1]                   | 203 °C[13]             | 227 °C[7]                       | 222 °C[14]            |
| Density (g/mL)   | 1.071 (approx.) [12]       | 1.011 @ 25°C                  | 0.971 @ 25°C[1]             | 1.01 @ 20°C[16]        | 1.138 (solid)[7]                | 1.115 (solid)[17]     |
| pKa              | 10.50[9]                   | 10.58[12]                     | 10.47[18]                   | 9.92 (approx.) [19]    | 10.32[7]                        | 10.25[20]             |
| Water Solubility | Slightly Soluble[5]        | 5.0 g/L[12]                   | 3.54 g/L[21]                | Slightly Soluble[13]   | Slightly Soluble[7]             | 0.5%[14]              |
| Appearance       | Brown Crystalline Solid[5] | Colorless Liquid/Crystals[12] | White Crystalline Solid[21] | Colorless Crystals[13] | Off-white Crystalline Powder[7] | Crystalline Solid[14] |

## Experimental Protocol: Synthesis of 2,3-Dimethylphenol

This protocol details the synthesis of **2,3-dimethylphenol** from 2,3-xylidine via diazotization and subsequent hydrolysis, a trusted and validated laboratory method.[5][8] The causality for this two-step process is clear: the amine group of xylidine is first converted into a diazonium salt, an excellent leaving group ( $N_2$ ), which is then readily displaced by a hydroxyl group upon heating in an aqueous acidic solution.

## Materials and Equipment

- 2,3-Xylidine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Deionized Water
- Diethyl Ether (or other suitable extraction solvent)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ), 5% solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice Bath
- Beakers and Erlenmeyer flasks
- Stirring plate and magnetic stir bar
- Separatory funnel
- Heating mantle with reflux condenser
- Rotary evaporator
- Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

## Step-by-Step Methodology

### Step 1: Preparation of the Diazonium Salt (Diazotization)

- In a fume hood, carefully add a stoichiometric amount of 2,3-xylidine to a beaker containing a dilute solution of sulfuric acid in water. The choice of an acid medium is critical to stabilize the diazonium salt.
- Cool the resulting solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.

- Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the cooled xylidine solution with constant, vigorous stirring. The reaction is exothermic, and slow addition is necessary to maintain the low temperature.
- Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

#### Step 2: Hydrolysis of the Diazonium Salt

- Transfer the cold diazonium salt solution to a flask equipped with a heating mantle and reflux condenser.
- Gently heat the solution. As the temperature rises, the diazonium salt will decompose, releasing nitrogen gas (effervescence will be observed) and forming **2,3-dimethylphenol**. This thermal decomposition is the key transformation step.
- Continue heating, potentially to a gentle reflux, until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

#### Step 3: Isolation and Purification of **2,3-Dimethylphenol**

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The product is more soluble in the organic phase.
- Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to neutralize any residual acid.
- Wash the organic layer again with deionized water.
- Dry the organic extract over anhydrous sodium sulfate to remove trace amounts of water.
- Filter the solution to remove the drying agent.
- Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

- The resulting crude product can be further purified by distillation or recrystallization to yield pure **2,3-dimethylphenol**.

## Conclusion

**2,3-Dimethylphenol** and its isomers are foundational chemicals with properties that are finely tuned by their molecular structure. The distinct physicochemical characteristics of each isomer, driven by the positioning of the methyl substituents, dictate their specific industrial applications. A thorough understanding of these structure-property relationships, coupled with robust and validated synthesis protocols, is essential for leveraging these versatile compounds in the development of advanced materials, pharmaceuticals, and other chemical products. This guide provides the core technical knowledge required for professionals working with this important class of aromatic compounds.

## References

- Haz-Map. (n.d.). **2,3-Dimethylphenol** - Hazardous Agents.
- National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,5-Dimethylphenol.
- FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241).
- Wikipedia. (n.d.). Xylenol.
- FooDB. (2010). Showing Compound 2,5-Dimethylphenol (FDB002413).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2,5-Dimethylphenol | 95-87-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]
- 8. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. 2,5-Dimethylphenol [wap.chemjunchi.com]
- 10. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]
- 13. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]
- 14. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 15. 2,5-Dimethylphenol CAS 95-87-4 | 803771 [merckmillipore.com]
- 16. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 3,5-Dimethylphenol, 99+% | Fisher Scientific [fishersci.ca]
- 18. Showing Compound 2,5-Dimethylphenol (FDB002413) - FooDB [foodb.ca]
- 19. dakenchem.com [dakenchem.com]
- 20. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 21. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethylphenol: Structure, Isomerism, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072121#2-3-dimethylphenol-structural-formula-and-isomers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)